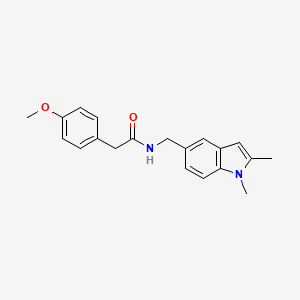
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide, also known as DIM-5, is a synthetic compound with potential applications in scientific research. It belongs to the class of indole-based compounds and has been found to exhibit interesting biological activities.
Mécanisme D'action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes or signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. It may also interact with cellular receptors or ion channels to modulate their activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its potential to exhibit multiple biological activities, which can be useful for studying various biological processes and diseases. Another advantage is that it is a synthetic compound, which means that its purity and structure can be well-controlled. However, one limitation of using this compound is its moderate yield and purity, which can make it challenging to obtain large quantities of the compound for experiments.
Orientations Futures
There are several future directions for the research on N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its mechanism of action in more detail to better understand how it interacts with cellular targets. Additionally, the synthesis of analogs of this compound with improved potency and selectivity could be explored. Finally, the use of this compound in combination with other compounds or therapies could be investigated to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide involves the condensation of 1,2-dimethyl-1H-indole-5-carbaldehyde with 4-methoxyphenylacetic acid hydrazide in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography. The yield of the synthesis is moderate, and the purity of the product can be improved by further purification methods such as recrystallization.
Applications De Recherche Scientifique
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has been found to exhibit interesting biological activities, making it a potential candidate for scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been found to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. These properties make this compound a useful compound for the study of various biological processes and diseases.
Propriétés
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-10-17-11-16(6-9-19(17)22(14)2)13-21-20(23)12-15-4-7-18(24-3)8-5-15/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFOJTBTHLKZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

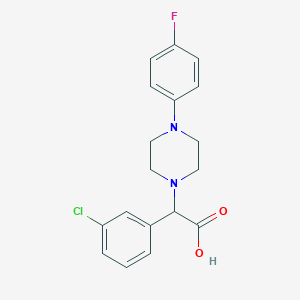
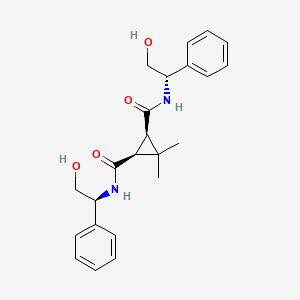
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2722479.png)

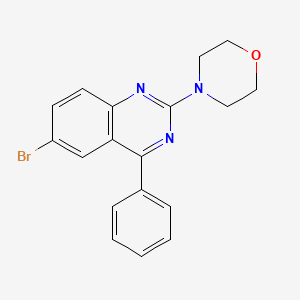
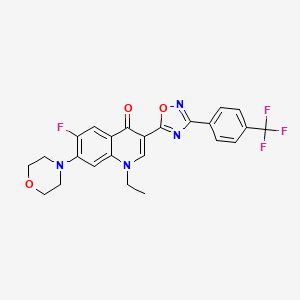
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2722486.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide](/img/structure/B2722490.png)
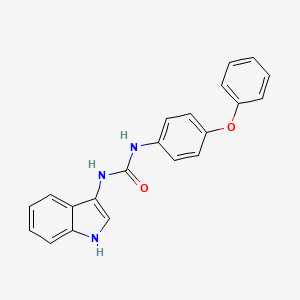
![3-[(2-methyl-1H-indol-3-yl)(oxo)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2722493.png)

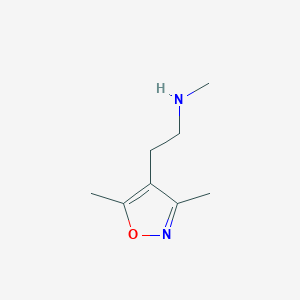
![6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2722497.png)
![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2722498.png)